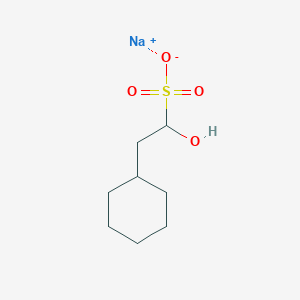![molecular formula C11H9N3O3 B1407409 [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid CAS No. 1780103-45-8](/img/structure/B1407409.png)
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Descripción general
Descripción
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid is a heterocyclic compound that features both pyridine and pyrimidine rings
Mecanismo De Acción
Target of Action
The primary target of [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid is the enzyme aldose reductase (ALR2) . ALR2 is a rate-limited enzyme of the polyol pathway and is a key inhibitory target for alleviating diabetic complications .
Mode of Action
This compound interacts with ALR2 by binding tightly to its active site . This inhibitory action against ALR2 suggests that the compound can effectively reduce the activity of this enzyme .
Biochemical Pathways
The compound affects the polyol pathway, which is crucial in the process of diabetic complications . By inhibiting ALR2, this compound can potentially reduce the overproduction of sorbitol and decrease the level of oxidative stress, both of which are key factors in accelerating the process of diabetic complications .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ALR2 and the reduction of oxidative stress . The compound has shown potent inhibitory activity, with IC50 values of 0.789 μM . It also exhibits powerful antioxidative action, scavenging DPPH radical with an inhibitory rate of 41.48% at a concentration of 1 μM .
Análisis Bioquímico
Biochemical Properties
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for managing diabetic complications . The interaction between this compound and aldose reductase is characterized by strong binding affinity, leading to effective inhibition of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the redox state of cells by scavenging free radicals and reducing oxidative stress . Additionally, this compound has been shown to suppress lipid peroxidation, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol in the polyol pathway . This inhibition reduces the accumulation of sorbitol, which can cause osmotic stress and cellular damage. Furthermore, the antioxidant properties of this compound contribute to its protective effects against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions and retains its inhibitory activity against aldose reductase over extended periods . Long-term exposure to this compound has been associated with sustained reduction in oxidative stress and improved cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and reduces oxidative stress without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with aldose reductase in the polyol pathway . By inhibiting this enzyme, the compound prevents the accumulation of sorbitol and reduces the risk of diabetic complications. Additionally, its antioxidant properties help maintain metabolic balance by reducing oxidative stress and protecting cellular components from damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, such as the active site of aldose reductase, to exert its inhibitory effects. The compound’s distribution is also influenced by its chemical properties, allowing it to accumulate in tissues where it is most needed .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with aldose reductase and other biomolecules . Its localization is directed by specific targeting signals and post-translational modifications that ensure it reaches the appropriate cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid typically involves the reaction of pyridine derivatives with pyrimidine precursors under controlled conditions. One common method involves the use of glycine and intermediate compounds in the presence of solvents like water and isopropanol, with sodium hydroxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems for better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing treatments for various diseases .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. For example, some derivatives have shown promise as inhibitors of aldose reductase, an enzyme involved in diabetic complications .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparación Con Compuestos Similares
Similar Compounds
[5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl]-acetic acid: This compound also features a pyridine ring and has been studied for its antioxidant properties.
Pyrrolidine derivatives: These compounds share some structural similarities and are used in drug discovery for their biological activity.
Uniqueness
What sets [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid apart is its dual ring structure, which provides a unique scaffold for the development of multifunctional molecules. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
IUPAC Name |
2-(6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9(16)5-7-6-13-10(14-11(7)17)8-3-1-2-4-12-8/h1-4,6H,5H2,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZANIHRAUUVNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


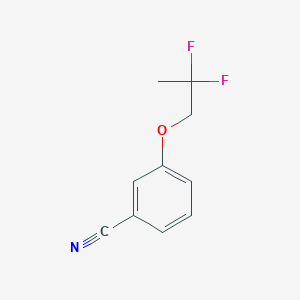
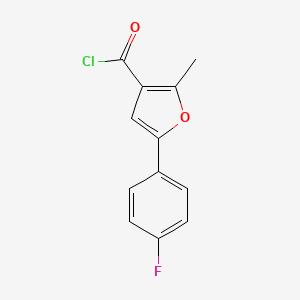
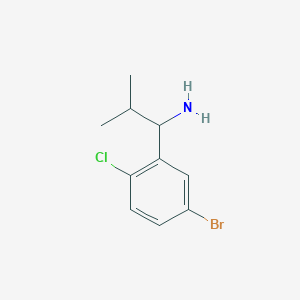
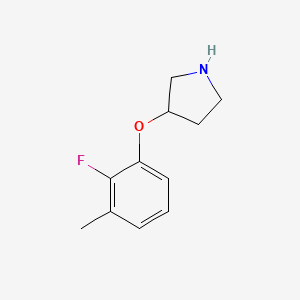
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)
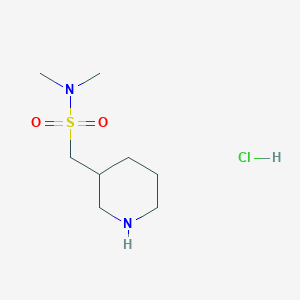
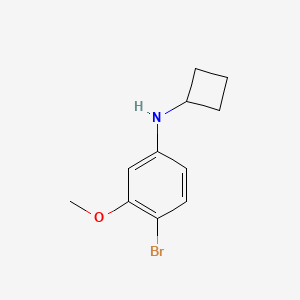
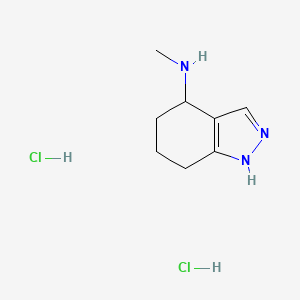

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)
